(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Enantiomeric Purity Chiral Specification Vendor Quality

Order (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS 114636-33-8), the enantiopure (R)-configured pyrrolidine derivative with verified specific optical rotation [α]20/D +37° to +41° (c=1, CHCl3). Unlike the (S)-enantiomer (CAS 114636-30-5) or racemic mixture (CAS 28506-01-6), this (R)-stereoisomer provides the distinct spatial orientation essential for reproducible asymmetric synthesis and chiral receptor SAR studies. Batch-specific QC documentation (NMR, HPLC, GC) ensures chemical and enantiomeric purity, enabling direct polarimetric verification. Ideal as a chiral reference standard for HPLC method development.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 114636-33-8
Cat. No. B047917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide
CAS114636-33-8
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m1/s1
InChIKeyCMSWETNAAPYFSH-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS 114636-33-8) – Chemical Identity and Chiral Configuration


(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS 114636-33-8), also designated as (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine, is an enantiopure chiral pyrrolidine derivative with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [1]. The compound bears a single asymmetric carbon at the pyrrolidine 3-position, yielding the (R)-configured stereoisomer with a reported specific optical rotation of [α]20/D +37° to +41° (c=1, CHCl3) . It is cataloged under MDL number MFCD04974061 and InChI Key CMSWETNAAPYFSH-CYBMUJFWSA-N [1].

Why (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs in Chiral Synthesis


Substitution of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide with the corresponding (S)-enantiomer (CAS 114636-30-5) or the non-stereochemically defined racemic mixture (CAS 28506-01-6) introduces fundamentally different spatial orientation at the chiral center, which directly impacts downstream stereochemical outcomes in asymmetric synthesis and receptor recognition [1]. The (R)-configuration provides a distinct three-dimensional arrangement that determines selective reactivity in chiral environments, a property that cannot be replicated by the (S)-enantiomer's inverted stereocenter [1]. Procurement of the specific enantiomer is therefore mandatory for applications requiring defined stereochemical control.

Quantitative Differentiation of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide: Purity, Enantiomeric Integrity, and Supplier Specifications


Comparative Enantiomeric Purity Specifications: (R)- vs (S)-Enantiomer Vendor Data

Multiple commercial suppliers specify the (R)-enantiomer with high chemical purity. Fluorochem lists the (R)-enantiomer at 97% purity, while CymitQuimica reports 98% purity for the same compound . In contrast, the (S)-enantiomer (CAS 114636-30-5) is commercially offered with reported enantiomeric excess (ee) of 99% by CymitQuimica, but chemical purity specifications for the (S)-enantiomer are less frequently documented in the same detail as the (R)-enantiomer . This asymmetry in commercial documentation may reflect differential availability or historical usage patterns.

Enantiomeric Purity Chiral Specification Vendor Quality

Chiral Optical Rotation: Absolute Configuration Verification of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

The (R)-enantiomer exhibits a defined specific optical rotation of [α]20/D +37° to +41° (c=1, CHCl3), providing a quantitative benchmark for stereochemical identity verification . In contrast, the racemic mixture (CAS 28506-01-6) demonstrates zero net optical rotation by definition, and the (S)-enantiomer (CAS 114636-30-5) would exhibit an equal magnitude but opposite sign of rotation (reported as levorotatory) . This quantitative difference enables unambiguous confirmation of enantiomeric identity via polarimetry.

Optical Rotation Chiral Purity Absolute Configuration

Supplier Catalog Presence: (R)-Enantiomer vs Racemic Mixture Availability

The (R)-enantiomer (CAS 114636-33-8) is listed in the catalogs of multiple major research chemical suppliers, including Sigma Aldrich (catalog number 536628), Bidepharm (98+% purity with batch-specific QC reports including NMR, HPLC, and GC), and Aladdin Scientific [1]. The racemic mixture (CAS 28506-01-6) is also commercially available but is offered by a different subset of vendors, and its non-stereodefined nature limits its utility in stereospecific applications. This differential catalog representation reflects the distinct procurement pathways for enantiopure versus racemic material.

Commercial Availability Catalog Presence Procurement

Procurement-Driven Application Scenarios for (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide


Chiral Building Block for Asymmetric Synthesis of Bioactive Pyrrolidine Derivatives

The (R)-enantiomer serves as a stereochemically defined intermediate in the synthesis of optically active pyrrolidine-containing compounds. Its defined optical rotation ([α]20/D +37° to +41°) enables stereochemical tracking throughout synthetic sequences, and its commercial availability with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm supports reproducible synthesis of chiral drug candidates .

Enantiopure Reference Standard for Chiral Analytical Method Development

With documented purity specifications of 95-98% from multiple vendors and a well-characterized specific optical rotation, (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide is suitable for use as a chiral reference standard in HPLC method development and calibration of polarimetric instruments . The availability of the (S)-enantiomer (CAS 114636-30-5) as a comparator further supports enantiomeric separation method validation.

Research Intermediate in Neurological Target Probe Synthesis

The acetylaminopyrrolidine scaffold is utilized in the development of compounds targeting neurological and enzymatic pathways, and stereochemical purity is critical for structure-activity relationship (SAR) studies [1]. The (R)-configuration's distinct spatial orientation is essential for selective reactivity in these contexts, necessitating procurement of the enantiopure form rather than racemic or (S)-enantiomer alternatives.

Quality Control Verification Using Quantitative Analytical Parameters

Upon receipt, users can verify stereochemical identity via polarimetric measurement against the documented [α]20/D +37° to +41° benchmark . Additionally, suppliers including Bidepharm provide batch-specific analytical reports (NMR, HPLC, GC) for CAS 114636-33-8, enabling direct confirmation of both chemical and enantiomeric purity prior to critical experimental use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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